

Comprehensive Application Notes and Protocols: Dodecylsilane in Interfacial Rheology Studies

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Compound Focus: Dodecylsilane

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Introduction to Dodecylsilane and Interfacial Rheology

Dodecylsilane is an **organosilicon compound** characterized by a hydrophobic dodecyl chain ($C_{12}H_{25}$) attached to a silicon atom, with molecular formula $C_{12}H_{28}Si$ and molecular weight of 197.41 g/mol. This compound has gained significant importance in **interfacial rheology studies** due to its ability to modify surface properties and create well-defined hydrophobic interfaces. The **amphiphilic nature** of **dodecylsilane**, comprising a long hydrocarbon chain and a reactive silicon head group, enables it to form stable monolayers and self-assembled structures at various interfaces. These properties make it particularly valuable for investigating fundamental phenomena in **colloidal systems**, emulsion stabilization, and material interfaces relevant to pharmaceutical, cosmetic, and material science applications. [1]

Interfacial rheology examines the flow and deformation of matter at fluid-fluid interfaces, with particular focus on the mechanical properties of adsorbed layers. When surfactants, nanoparticles, or other **surface-active compounds** are present at interfaces, they significantly influence the **interfacial viscoelasticity**, which in turn affects emulsion stability, foam formation, and droplet dynamics. **Dodecylsilane**-modified surfaces and particles provide excellent model systems for these investigations due to the controllable surface chemistry and well-defined hydrophobic characteristics. The compound's **unique balance** between

hydrophobicity and reactivity makes it suitable for diverse applications while maintaining stability under various experimental conditions. [2] [1]

Chemical Properties and Characteristics of Dodecylsilane

Structural and Molecular Properties

Dodecylsilane adopts a **tetrahedral geometry** around the central silicon atom, consistent with silicon's sp^3 hybridization, resulting in bond angles of approximately 109.5° . The molecular structure consists of a silicon atom forming a single covalent bond with the dodecyl chain and three Si-H bonds, contributing to its distinctive **reactivity profile** and hydrophobic character. The Si-C bond length aligns with typical carbon-silicon single bonds (approximately 1.88 \AA), while the Si-H bonds exhibit lower dissociation energies compared to C-H bonds, influencing the compound's chemical reactivity. The **linear dodecyl chain** provides substantial hydrophobicity, with a calculated logP value of 3.691, indicating strong lipophilicity that enables applications in reducing surface energy and preventing water adhesion. [1]

Table 1: Fundamental Properties of **Dodecylsilane**

Property	Specification	Experimental Context
CAS Number	872-19-5	Unique chemical identifier
Molecular Formula	$C_{12}H_{28}Si$	Elemental composition
Molecular Weight	197.41 g/mol	Mass per mole
InChI Key	XOHGVHRQJSJBUHK-UHFFFAOYSA-N	Standardized structural identifier
SMILES Notation	<chem>CCCCCCCCCCCC[SiH3]</chem>	Linear structural representation
Hydrophobicity (logP)	3.691	Lipophilicity indicator

Comparative Analysis with Related Organosilanes

Dodecylsilane belongs to a broader family of organosilicon compounds with varying alkyl chain lengths and substituents, each exhibiting distinct properties suited for specific applications. When compared to **octadecylsilane** (C18), **dodecylsilane** offers a slightly lower degree of hydrophobicity but improved synthetic accessibility and solubility. In contrast to **trichloro(dodecyl)silane**, **dodecylsilane** lacks the highly reactive chlorine atoms, resulting in reduced hydrolysis sensitivity while maintaining the ability to form stable bonds with hydroxylated surfaces. This balance of reactivity and stability makes **dodecylsilane** particularly valuable for creating well-defined interfaces for rheological investigations without the complications of extreme reactivity or instability. [1]

Table 2: Comparison of **Dodecylsilane** with Related Organosilicon Compounds

Compound	Structure Characteristics	Key Properties	Applications in Interfacial Science
Dodecylsilane	C12 alkyl chain with SiH ₃ group	Moderate hydrophobicity, controlled reactivity	Model hydrophobic surfaces, reference standards
Octadecylsilane	C18 alkyl chain	Enhanced hydrophobicity	Ultra-hydrophobic coatings, low adhesion surfaces
Trichloro(dodecyl)silane	C12 chain with SiCl ₃ group	High reactivity, moisture-sensitive	Covalent surface functionalization
Dodecyltrichlorosilane	Similar structure with three chlorine atoms	Extreme reactivity toward hydroxyl groups	Self-assembled monolayers, nanoparticle modification

Synthesis and Manufacturing Protocols

Laboratory-Scale Synthesis via Hydrosilylation

The most prevalent laboratory-scale synthesis of **dodecylsilane** involves the **hydrosilylation reaction** of 1-dodecene with trichlorosilane, following a modified Chalk-Harrod mechanism. This method entails the catalytic addition of the silicon-hydrogen bond across the carbon-carbon double bond of 1-dodecene, exhibiting excellent **regioselectivity** for anti-Markovnikov addition where the silicon atom preferentially bonds to the terminal carbon of the alkene chain. The reaction proceeds according to the following stoichiometric equation: $\text{CH}_3(\text{CH}_2)_{10}\text{CH}=\text{CH}_2 + \text{HSiCl}_3 \rightarrow \text{CH}_3(\text{CH}_2)_{11}\text{SiCl}_3$. This transformation typically employs **platinum-based catalysts**, with the Karstedt catalyst (platinum(0) complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands) demonstrating superior performance. [1]

Standard Laboratory Protocol:

- **Reaction Setup:** Charge a dry Schlenk flask with 1-dodecene (1.0 equiv) and toluene (30% v/v) under inert atmosphere.
- **Catalyst Addition:** Add Karstedt catalyst (0.01-0.05 mol% relative to alkene) via microsyringe.
- **Silane Addition:** Slowly add trichlorosilane (1.1 equiv) dropwise with continuous stirring.
- **Temperature Control:** Maintain reaction temperature between 50°C and 75°C with an oil bath.
- **Reaction Monitoring:** Track conversion by FTIR spectroscopy (disappearance of Si-H stretch at $\sim 2150\text{ cm}^{-1}$).
- **Product Isolation:** After complete conversion (typically 2-8 hours), concentrate under reduced pressure and purify by fractional distillation.

Critical Parameters:

- **Temperature optimization:** Excessive temperatures above 100°C cause catalyst deactivation and side products, while temperatures below 25°C significantly reduce reaction rates.
- **Catalyst loading:** Optimal range between 0.01 and 0.05 mol% provides balance between efficiency and economic considerations.
- **Substrate ratios:** Maintain alkene-to-silane ratio at 1:1.1 to ensure complete conversion while minimizing excess silane consumption.
- **Atmosphere control:** Strict exclusion of oxygen and moisture prevents catalyst oxidation and silane hydrolysis. [1]

Industrial Manufacturing Processes

The industrial-scale production of **dodecylsilane** typically employs an adapted **Müller-Rochow direct synthesis** process, which involves the direct reaction of elemental silicon with alkyl halides under copper catalysis. This process operates in **fluidized bed reactors** at elevated temperatures (250-300°C) and utilizes

dodecyl chloride or dodecyl bromide as the alkylating agent. The reaction follows the general equation: $\text{Si} + \text{CH}_3(\text{CH}_2)_{11}\text{X} \rightarrow \text{CH}_3(\text{CH}_2)_{11}\text{SiX}_3 + \text{additional products}$, where X represents the halide substituent. The copper catalyst system, typically comprising 3-8% by weight of finely divided copper metal or copper-silicon alloys, facilitates the formation of silicon-carbon bonds through proposed intermediate copper-silicon intermetallic compounds. [1]

Industrial Protocol Considerations:

- **Silicon quality:** Metallurgical-grade silicon with minimum purity of 97% and specific particle size distribution (45-250 micrometers) optimizes conversion efficiency.
- **Reactor design:** Fluidized bed configuration ensures optimal gas-solid contact between alkyl halide vapor and silicon-copper contact mass.
- **Heat management:** Advanced heat removal systems control the exothermic nature of the reaction.
- **By-product management:** Continuous removal of halide by-products drives reaction completion and minimizes side reactions.

Process Advantages:

- **Economic viability:** Direct pathway from elemental silicon reduces raw material costs.
- **Scalability:** Continuous flow processes enable high-volume production.
- **Product diversity:** Minor modifications allow production of related alkylsilanes. [1]

Surface Modification and Characterization Protocols

Surface Functionalization with Dodecylsilane

The functionalization of surfaces with **dodecylsilane** involves the formation of **covalent bonds** between the silicon atom and hydroxyl groups on substrate surfaces, creating stable monolayers with controlled hydrophobic character. This process is particularly effective for modifying **silica nanoparticles**, glass substrates, and other oxide surfaces that present surface hydroxyl groups. The modification protocol varies based on the specific **dodecylsilane** derivative employed, with chlorosilane derivatives offering higher reactivity while pure **dodecylsilane** provides more controlled deposition. [3] [1]

Standard Surface Modification Protocol:

- **Surface Preparation:** Clean substrate (e.g., silica nanoparticles) with piranha solution (3:1 H₂SO₄:H₂O₂) to generate surface hydroxyl groups.
- **Activation:** Thermal treatment at 110°C for 1 hour to remove physisorbed water while maintaining hydroxyl groups.
- **Reaction Medium:** Prepare 2-5% (v/v) **dodecylsilane** solution in anhydrous toluene under nitrogen atmosphere.
- **Modification Reaction:** Add activated substrate to silane solution with continuous stirring at room temperature for 12-24 hours.
- **Washing Sequence:** Isolate modified particles via centrifugation and wash sequentially with toluene, ethanol, and deionized water.
- **Curing:** Dry modified substrate under vacuum at 60°C for 4 hours to complete covalent attachment.

Critical Control Parameters:

- **Water content:** Maintain strict anhydrous conditions during reaction to prevent silane polymerization in solution.
- **Reaction time:** Optimization required based on substrate surface area and accessibility of hydroxyl groups.
- **Temperature control:** Room temperature conditions generally provide balanced reaction kinetics and monolayer order.
- **Purification rigor:** Thorough washing eliminates physisorbed silane molecules that could skew interfacial measurements.

Characterization of Modified Surfaces

Comprehensive characterization of **dodecylsilane**-modified surfaces confirms successful functionalization and quantifies key parameters affecting interfacial behavior. The following techniques provide complementary information about the modified interfaces: [3]

Fourier Transform Infrared (FTIR) Spectroscopy:

- **Protocol:** Prepare KBr pellets containing modified nanoparticles or use attenuated total reflection (ATR) mode for flat surfaces.
- **Characteristic Signals:** Monitor C-H vibrations at 2927 cm⁻¹ (asymmetric methylene) and 2860 cm⁻¹ (symmetric methylene), with attenuation of O-H stretching vibration (~3450 cm⁻¹) indicating successful grafting.
- **Quantification:** Peak intensity ratios provide semi-quantitative assessment of grafting density.

Water Contact Angle Measurements:

- **Protocol:** Apply 2-5 μL deionized water droplets on modified surface and measure static contact angle using optical tensiometer.
- **Expected Results:** **Dodecylsilane**-modified surfaces typically exhibit contact angles ranging from 90° to 130° , depending on grafting density and alkyl chain organization.
- **Significance:** Direct indicator of surface hydrophobicity and functionalization success.

Zeta Potential Measurements:

- **Protocol:** Prepare dilute aqueous dispersions of modified nanoparticles and measure electrophoretic mobility.
- **Expected Results:** Reduction in negative zeta potential compared to unmodified silica due to displacement of surface hydroxyl groups.
- **Application:** Confirms surface modification and indicates colloidal stability.

Surface Hydroxyl Density Quantification:

- **Protocol:** Acid-base titration method with NaOH solution.
- **Calculation:** Hydroxyl density = $(V_s - V_b) \times C_{\text{NaOH}} / (m \times S)$, where V_s and V_b are NaOH volumes for sample and blank, C_{NaOH} is NaOH concentration, m is mass, and S is specific surface area.
- **Typical Results:** Unmodified silica: $\sim 1.64 \text{ nm}^{-2}$; **Dodecylsilane**-modified: $\sim 0.45 \text{ nm}^{-2}$. [3]

Interfacial Rheology Measurement Protocols

Interfacial Dilational Rheology

Interfacial dilational rheology measures the response of interfacial layers to area changes, providing insights into the **viscoelastic properties** of **dodecylsilane**-modified interfaces. This technique is particularly valuable for understanding emulsion stability and the mechanical behavior of interfacial layers. The methodology involves oscillating the interfacial area and measuring the resulting surface tension changes, from which the **dilational modulus** and its elastic and viscous components are derived. [2] [4]

Experimental Protocol Using Pulsating Drop Method:

- **Instrument Setup:** Configure optical tensiometer (e.g., Attension Theta Flex) with pulsating drop module (e.g., PD200).
- **Drop Formation:** Create pendant drop of **dodecylsilane**-modified nanoparticle dispersion (0.1 wt% in n-octane) suspended in aqueous phase.

- **Equilibration:** Allow 5-10 minutes for interfacial adsorption and equilibrium interfacial tension establishment.
- **Oscillation Parameters:** Apply sinusoidal oscillation at frequencies of 0.1, 0.2, 0.5, and 1.0 Hz with area amplitude of 10% (verified within linear viscoelastic region).
- **Data Acquisition:** Record interfacial tension and drop area simultaneously at high temporal resolution.
- **Data Analysis:** Calculate complex dilatational modulus ($|E|$), elastic modulus (E'), and viscous modulus (E'') using the relationship: $|E| = d\gamma/d\ln A = A(d\gamma/dA)$, where γ is surface tension and A is interfacial area. [2] [4]

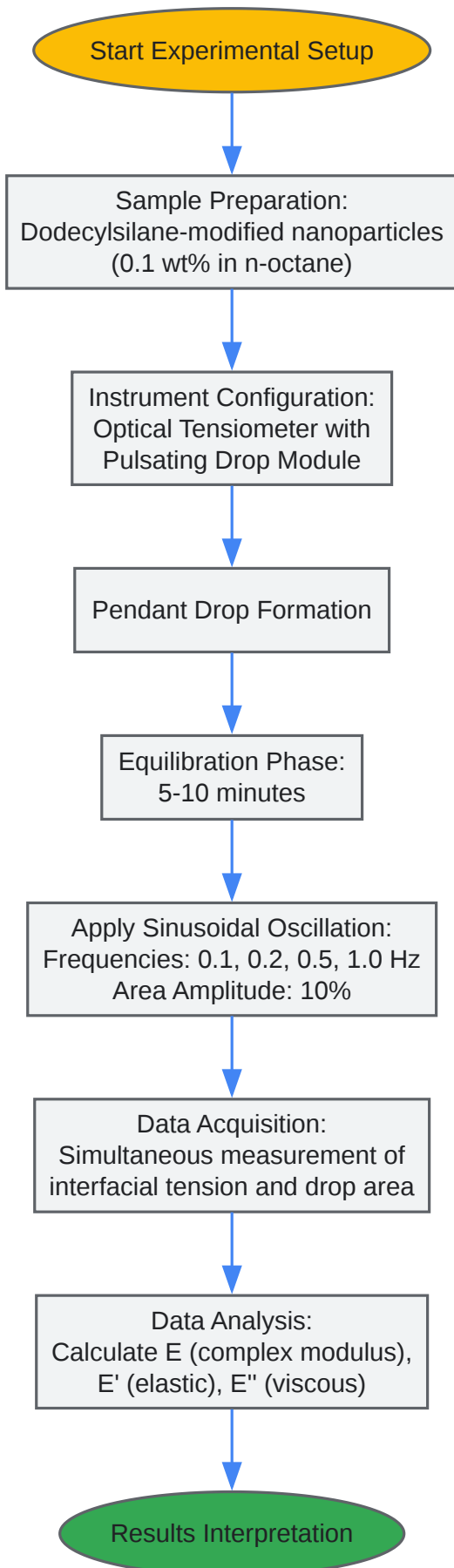
Key Equations:

- Complex Dilatational Modulus: $|E| = d\gamma/d\ln A$
- Elastic (Storage) Modulus: $E' = |E|\cos\delta$
- Viscous (Loss) Modulus: $E'' = |E|\sin\delta$
- Phase Angle: δ = phase difference between surface tension and area oscillation

Data Interpretation:

- **High E' values** indicate elastic interfaces that resist deformation and stabilize emulsions against coalescence.
- **Elevated E'' values** suggest viscous-dominated interfaces that dissipate energy and provide resistance to gradual deformations.
- **Frequency dependence** reveals kinetic aspects of molecular rearrangement at the interface.

The following diagram illustrates the experimental workflow for interfacial dilational rheology measurements:



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Diagram 1: Experimental workflow for interfacial dilational rheology measurements

Interfacial Shear Rheology

Interfacial shear rheology characterizes the mechanical response of interfaces to shear deformation at constant area, providing complementary information to dilational measurements. This technique is particularly sensitive to the formation of **interconnected structures** and two-dimensional networks at interfaces. For **dodecylsilane**-modified nanoparticles, interfacial shear rheology can reveal how alkyl chain length and grafting density affect the **mechanical strength** of the interfacial layer. [2] [5]

Experimental Protocol Using Oscillatory Shear:

- **Geometry Selection:** Choose appropriate interfacial rheometer geometry (bicone, du Nouÿ ring, or magnetic needle) based on expected modulus values.
- **Interface Preparation:** Form planar interface between **dodecylsilane**-modified nanoparticle dispersion and aqueous phase in temperature-controlled vessel.
- **Equilibration:** Allow 30-60 minutes for nanoparticle adsorption and interface stabilization.
- **Amplitude Sweep:** Perform stress or strain amplitude sweep at fixed frequency (e.g., 0.1 Hz) to identify linear viscoelastic region.
- **Frequency Sweep:** Conduct frequency sweep (0.01-1 Hz) at constant strain within linear viscoelastic region.
- **Data Analysis:** Determine complex shear modulus (G^*), elastic modulus (G'), and viscous modulus (G'') as functions of frequency.

Optimal Measurement Parameters:

- **Strain amplitude:** Typically 0.1-5% within linear viscoelastic region
- **Frequency range:** 0.01-1 Hz for comprehensive viscoelastic characterization
- **Temperature control:** 25°C unless studying temperature dependence
- **Measurement duration:** Sufficient to achieve steady-state values

Technical Considerations:

- **Boussinesq number:** Maximize sensitivity by ensuring interfacial contribution dominates over bulk phase effects
- **Geometry selection:** Magnetic needle method provides highest sensitivity for weak interfacial layers
- **Artifact minimization:** Correct for subphase drag and meniscus effects [2] [5]

Applications in Emulsion Stabilization and Drug Delivery Systems

Pickering Emulsion Stabilization

Dodecylsilane-modified nanoparticles function as effective **solid stabilizers** for Pickering emulsions, where the particles adsorb irreversibly at oil-water interfaces to create robust emulsion droplets. The interfacial rheological properties of these particle-laden interfaces directly correlate with **emulsion stability** against coalescence and Ostwald ripening. Modified silica nanoparticles with optimal alkyl chain length (e.g., hexyl chains) demonstrate enhanced interfacial activity and ability to form viscoelastic interfacial films that provide mechanical barrier against droplet coalescence. [3] [5]

Emulsion Formulation Protocol:

- **Particle Dispersion:** Prepare aqueous dispersion of **dodecylsilane**-modified nanoparticles (0.1-1.0 wt%).
- **Oil Phase Selection:** Use pharmaceutically relevant oils (medium-chain triglycerides, isopropyl myristate).
- **Emulsification:** Homogenize oil and aqueous phases using high-shear mixer (10,000 rpm for 2 minutes) or ultrasonication.
- **Stability Assessment:** Monitor droplet size distribution, creaming behavior, and phase separation over time.

Key Findings:

- **Interfacial elasticity correlation:** Emulsions with interfacial elastic modulus (E') > 0.8 mN/m demonstrate superior stability.
- **Chain length optimization:** Hexyl-modified nanoparticles (M6C) exhibit optimal amphiphathy and interfacial arrangement.
- **Concentration effects:** Higher nanoparticle concentrations (up to 0.5 wt%) enhance interfacial film strength and emulsion stability. [3] [4]

Pharmaceutical and Biomedical Applications

In pharmaceutical development, **dodecylsilane**-modified interfaces play crucial roles in **drug delivery systems**, emulsion stabilization, and interfacial processes relevant to drug absorption. The ability to precisely control interfacial properties enables optimization of product stability and performance. Specific applications include **lipid-based formulations**, self-emulsifying drug delivery systems, and stabilized emulsions for parenteral nutrition. [6] [4]

Quality Control Application:

- **Protocol:** Use interfacial dilational rheology as quantitative QC method for microfluidic device filler fluids containing **dodecylsilane**-modified components.
- **Acceptance Criterion:** $E' > 0.8$ mN/m at 0.1 Hz indicates satisfactory drop stability in microfluidics.
- **Advantage:** Rapid, cost-effective predictive method compared to traditional trial-and-error testing in actual devices. [4]

Table 3: Interfacial Rheological Parameters and Their Significance in Applications

Parameter	Typical Range for Dodecylsilane Systems	Significance in Applications
Interfacial Dilational Elasticity (E')	0.5-5.0 mN/m	Predicts emulsion stability; higher values indicate greater stability
Interfacial Dilational Viscosity (E'')	0.1-2.0 mN/m	Indicates relaxation mechanisms; relates to resistance to slow deformations
Complex Modulus ($ E $)	0.5-5.5 mN/m	Overall mechanical strength of interface
Phase Angle (δ)	10-45 degrees	Balance between elastic and viscous character; lower values more elastic
Interfacial Shear Elasticity (G')	0.01-1.0 mN/m	Resistance to shear deformation; indicates 2D network formation
Critical Micelle Concentration (CMC)	N/A (reference: SDS CMC = 8.3 mM)	Comparison point for surfactant systems [6] [7]

Data Interpretation and Practical Guidelines

Analysis of Interfacial Rheological Data

Interpretation of interfacial rheological data from **dodecylsilane**-modified systems requires understanding of the relationship between **molecular structure** and **interfacial mechanics**. The following guidelines assist in meaningful data analysis:

Key Interpretation Principles:

- **Elastic-Dominated Interfaces** ($E' > E''$): Indicate solid-like behavior with strong intermolecular interactions, typically providing superior stabilization against coalescence.
- **Viscous-Dominated Interfaces** ($E'' > E'$): Suggest fluid-like interfaces with molecular rearrangement capabilities, beneficial for systems requiring interface regeneration.
- **Frequency Dependence**: Increasing moduli with frequency often indicates kinetically limited relaxation processes.
- **Amplitude Response**: Linear viscoelastic region defines the deformation range where fundamental material properties are measured.

Structural Correlations:

- **Alkyl chain length**: Longer chains typically increase interfacial elasticity due to enhanced chain entanglement.
- **Grafting density**: Optimal density balances interfacial activity and steric repulsion.
- **Particle geometry**: Smaller particles create more homogeneous interfaces with higher dilatational moduli.

Troubleshooting and Method Validation

Common Experimental Challenges and Solutions:

- **Low modulus values**: Verify interface saturation and ensure adequate equilibration time.
- **Data irreproducibility**: Control temperature fluctuations and validate cleaning procedures.
- **Artifact domination**: Perform blank measurements with pure solvents to identify instrumental artifacts.
- **Non-linear response**: Reduce oscillation amplitude to ensure measurements within linear viscoelastic region.

Method Validation Protocols:

- **Reference materials**: Validate with standard surfactant systems (e.g., SDS solutions) with known CMC values.
- **Cross-validation**: Compare results from multiple techniques (dilatational vs. shear rheology).
- **Repeatability assessment**: Perform triplicate measurements with independent sample preparation.
- **Operator training**: Ensure consistent technique in interface formation and instrument operation.

Conclusion and Future Perspectives

Dodecylsilane and its modified derivatives provide versatile platforms for investigating fundamental interfacial phenomena and developing advanced materials with tailored interfacial properties. The protocols outlined in this document enable researchers to systematically study the **interfacial rheological behavior** of these systems and correlate molecular characteristics with macroscopic performance. The integration of interfacial rheology measurements into development workflows provides **quantitative insights** that complement traditional stability assessments, potentially reducing development time and improving product performance.

Future developments in this field will likely focus on **high-throughput screening** methods employing interfacial rheology, advanced modeling approaches connecting molecular structure to interfacial mechanics, and application of these principles to increasingly complex biological interfaces. Additionally, the growing interest in **stimuli-responsive systems** suggests opportunities for **dodecylsilane** derivatives with tunable interfacial properties activated by pH, temperature, or other environmental triggers.

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Table 4: Summary of Key Experimental Parameters for Interfacial Rheology Studies

Experimental Aspect	Recommended Conditions	Variation Impact
Nanoparticle Concentration	0.1-0.5 wt%	Lower: Weak interface; Higher: Potential aggregation
Equilibrium Time	30-60 minutes	Insufficient: Non-equilibrium values; Excessive: Practical limitations
Oscillation Frequency	0.01-1.0 Hz	Lower: Quasi-static; Higher: Potential instrumental limitations
Temperature Control	25±0.5°C	Affects molecular mobility and interfacial organization
Area Amplitude	5-15%	Below: Signal-to-noise issues; Above: Non-linear response

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